Quinoline-6-carbaldehyde (CAS: 4113-04-6) is a bifunctional aromatic aldehyde featuring a reactive formyl group attached to the 6-position of a quinoline core. This specific substitution pattern provides a unique combination of electronic properties derived from the benzo-fused portion of the heterocycle and favorable steric accessibility. These characteristics make it a crucial precursor for a range of materials where molecular geometry, reaction efficiency, and final performance are critically dependent on the precise point of functionalization, including corrosion inhibitors, ligands, and components for organic electronics. [REFS-1, REFS-2]
Procuring a quinoline carbaldehyde isomer other than the 6-substituted version is a critical decision, not a minor substitution. The position of the aldehyde group dictates the final molecule's three-dimensional geometry, electronic distribution, and steric accessibility. For example, derivatives synthesized from quinoline-6-carbaldehyde typically adopt a linear, rod-like geometry essential for applications in conjugated polymers and liquid crystals. [1] In contrast, isomers like quinoline-4-carbaldehyde produce distinctly 'kinked' or V-shaped structures. Furthermore, the aldehyde's reactivity is influenced by its position; the C6 position is sterically unhindered, promoting higher reaction efficiency compared to positions flanked by the adjacent ring, such as C4 or C8. [2] This non-interchangeability means that substituting with an alternative isomer will fundamentally alter the properties and performance of the end-product.
Quinoline-6-carbaldehyde is a preferred precursor for synthesizing materials requiring a linear, rigid-rod geometry, such as (E)-styrylquinolines used in optical materials. [1] The substitution at the 6-position allows for the extension of the molecule's conjugated system along its primary axis. This contrasts sharply with isomers such as quinoline-4-carbaldehyde, where derivatization results in a bent or 'V-shaped' molecular geometry. This structural difference is critical, as linear architectures favor the π-π stacking and charge transport properties required in applications like organic semiconductors and liquid crystals, a property not achievable with kinked isomers.
| Evidence Dimension | Resulting Molecular Geometry |
| Target Compound Data | Linear, rod-like architecture upon derivatization (e.g., via Wittig or Horner-Wadsworth-Emmons reaction) |
| Comparator Or Baseline | Quinoline-4-carbaldehyde or Quinoline-2-carbaldehyde, which produce bent/'V-shaped' architectures |
| Quantified Difference | Qualitative but absolute difference in molecular shape (Linear vs. Bent) |
| Conditions | Standard condensation or coupling reactions (e.g., Wittig, Schiff base formation) used in polymer and materials synthesis. |
For applications requiring specific molecular packing and anisotropic properties, such as OLEDs or liquid crystals, the linear geometry afforded by the 6-isomer is a fundamental design requirement.
The aldehyde functional group at the C6 position of the quinoline core is sterically unhindered, making it highly accessible for nucleophilic attack in common synthetic transformations like Schiff base formation, Wittig reactions, and aldol condensations. [1] This contrasts with isomers such as quinoline-8-carbaldehyde or quinoline-4-carbaldehyde, where the formyl group experiences greater steric hindrance from the adjacent heterocyclic ring and peri-hydrogen interactions. This reduced hindrance can lead to faster reaction rates and higher isolated yields, a critical factor in process scale-up and precursor selection for multi-step syntheses. In related complex quinoline systems, it has been demonstrated that high steric hindrance can prevent desired reactions from occurring at all. [2]
| Evidence Dimension | Steric Accessibility of Aldehyde |
| Target Compound Data | Low steric hindrance at the C6 position, remote from the heterocyclic nitrogen and ring junction. |
| Comparator Or Baseline | Quinoline-8-carbaldehyde and Quinoline-4-carbaldehyde, which exhibit significant steric hindrance due to proximity to the peri-hydrogen and adjacent ring system. |
| Quantified Difference | Qualitative improvement in reaction efficiency and yield, avoiding failed reactions seen with sterically hindered isomers. |
| Conditions | Common condensation reactions with amines, ylides, or enolates. |
For buyers focused on process efficiency and maximizing yield, the lower steric hindrance of Quinoline-6-carbaldehyde makes it a more reliable and efficient precursor than its more hindered isomers.
The substitution position on the quinoline ring is a critical determinant of performance in corrosion inhibition. A comparative study of aminoquinoline isomers on aluminum in 0.2M HCl demonstrated significant performance differences based solely on the functional group's location. [1] While 7-aminoquinoline showed the highest inhibition, 6-aminoquinoline provided a percentage inhibition efficiency (%IE) of 84.8%, which was substantially better than the 78.4% achieved by 8-aminoquinoline under the same conditions. This data proves that isomers are not interchangeable and that the electronic and adsorptive properties conferred by the 6-position offer a distinct performance profile compared to other locations on the benzo-ring.
| Evidence Dimension | Inhibition Efficiency (%IE) |
| Target Compound Data | 84.8% (%IE for 6-aminoquinoline) |
| Comparator Or Baseline | 78.4% (%IE for 8-aminoquinoline) |
| Quantified Difference | 6.4 percentage points higher inhibition efficiency compared to the 8-isomer. |
| Conditions | Corrosion inhibition of aluminum in 0.2M HCl at 303K. |
This demonstrates that selecting the 6-substituted quinoline core is a crucial decision for achieving optimal and reproducible performance in surface-sensitive industrial applications like corrosion inhibition.
Use as a key monomer in the synthesis of conjugated polymers, oligomers, and dyes where a linear molecular axis is required to promote desirable intermolecular π-stacking and optimize charge transport or anisotropic optical properties for devices like OLEDs and organic photovoltaics. [1]
Ideal for condensation reactions where high conversion and yield are paramount. Its low steric hindrance makes it a preferred starting material for synthesizing complex Schiff base ligands for catalysis, chemosensors, or as intermediates for multi-step heterocyclic synthesis. [2]
Serves as a foundational scaffold for developing high-performance corrosion inhibitors. The demonstrated importance of the 6-position allows for rational design of derivatives that form effective protective layers on metal surfaces for industrial applications in acidic environments. [3]
Irritant